![molecular formula C26H17NOS B11180748 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11180748.png)
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
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Overview
Description
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a naphthalene moiety, a benzene ring fused to an indene ring, and a thiazepine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be achieved through multi-component reactions (MCRs). One such method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties, such as photochromic or electrochromic materials
Mechanism of Action
The mechanism of action of 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(naphthalen-1-yl)-6a-nitro-6,6a,6b,7,9,11a-hexahydro-spiro[chromeno[3,4]pyrrolo[1,2-c]thiazole-11,11-indeno[1,2-b]quinoxaline]
- 6-(naphthalen-1-yl)-6a-nitro-6,6a,6b,7,9,11a-hexahydro-spiro[chromeno[3,4]pyrrolo[1,2-c]thiazole-11,11-indeno[1,2-b]quinoxaline]
Uniqueness
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its complex structure, which combines multiple ring systems and heteroatoms. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies .
Biological Activity
6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzothiazepine and naphthalene systems. Its molecular formula is C19H15N and it has a molecular weight of approximately 265.33 g/mol. The structural characteristics contribute to its interactions with biological targets.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazepines exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The compound's analogs showed IC50 values in the micromolar range, suggesting promising anti-cancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-116 | 16.19 ± 1.35 |
This compound | MCF-7 | 17.16 ± 1.54 |
The cytotoxic activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells. Research suggests that it may interfere with cellular signaling pathways that regulate cell survival and proliferation. Specifically, compounds with similar structures have shown to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that compounds related to this thiazepine structure exhibit antimicrobial activity. This includes inhibition of bacterial growth and potential application in treating infections caused by resistant strains .
Case Studies
One notable study involved the synthesis of various thiazepine derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications to the thiazepine core significantly affected biological activity, highlighting the importance of structural optimization in drug design .
Properties
Molecular Formula |
C26H17NOS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
11-naphthalen-1-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C26H17NOS/c28-25-19-12-4-3-11-18(19)24-23(25)26(29-22-15-6-5-14-21(22)27-24)20-13-7-9-16-8-1-2-10-17(16)20/h1-15,26-27H |
InChI Key |
WUOIUOZZGTZHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
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